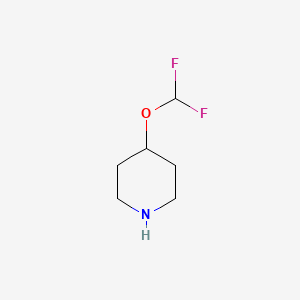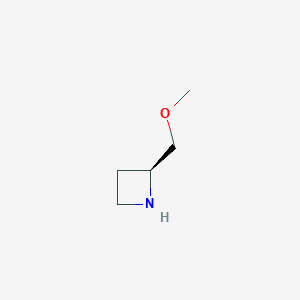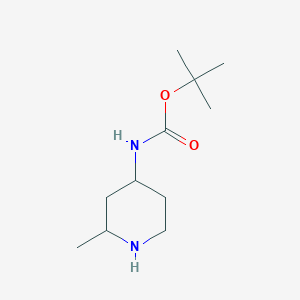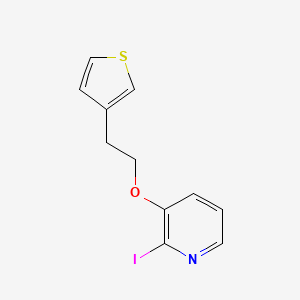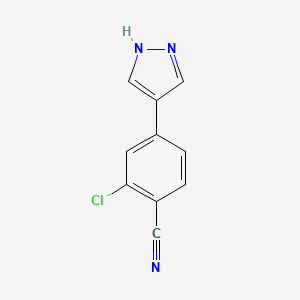![molecular formula C9H15N3 B1399700 丁基[(嘧啶-5-基)甲基]胺 CAS No. 1339763-84-6](/img/structure/B1399700.png)
丁基[(嘧啶-5-基)甲基]胺
描述
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for “Butyl[(pyrimidin-5-yl)methyl]amine” are not available, pyrimidine derivatives can be synthesized through various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学研究应用
药物化学: 药物发现
嘧啶衍生物作为药物化学中的优选支架结构而闻名,在药物发现项目中具有广泛的应用。 它们在开发用于各种治疗的 FDA 批准药物中起着至关重要的作用 。“丁基[(嘧啶-5-基)甲基]胺”可以潜在地探索其药理特性,可能作为合成具有治疗作用的化合物的先导化合物。
先进材料科学
嘧啶的结构特性已因其在创建先进材料(包括聚合物和纳米粒子)方面的潜力而被研究 。所述化合物可能有助于专注于开发具有增强功能(如提高耐久性或专门电导率)的新材料的研究。
农业化学: 植物生长和除草剂
一些嘧啶衍生物在植物生长调节中发挥作用,并具有除草特性 。可以研究“丁基[(嘧啶-5-基)甲基]胺”在这些领域中的有效性,从而可能导致开发新的农业化学品。
抗炎和抗肿瘤活性
嘧啶衍生物在抗炎和抗肿瘤活性方面显示出潜力 。对“丁基[(嘧啶-5-基)甲基]胺”的研究可以探索其作为炎症介质抑制剂的功效或其在癌症治疗方案中的应用。
抗菌和抗氧化活性
嘧啶衍生物的生物潜力扩展到抗菌和抗氧化活性 。这种化合物可能在合成对抗微生物感染或氧化应激的新型药物中具有价值。
甲状腺药物和白血病治疗的合成
嘧啶衍生物用于生产甲状腺药物和治疗白血病 。针对这些特定医疗应用研究“丁基[(嘧啶-5-基)甲基]胺”可能产生新的见解和治疗方案。
安全和危害
作用机制
Target of Action
Butyl[(pyrimidin-5-yl)methyl]amine is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to inhibit Cyclin-Dependent Kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This disruption can lead to the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The primary biochemical pathway affected by Butyl[(pyrimidin-5-yl)methyl]amine is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, which can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of CDK2 by Butyl[(pyrimidin-5-yl)methyl]amine can lead to significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range .
生化分析
Biochemical Properties
Butyl[(pyrimidin-5-yl)methyl]amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression. Additionally, Butyl[(pyrimidin-5-yl)methyl]amine has shown interactions with proteins involved in DNA repair mechanisms, further highlighting its potential in modulating cellular processes .
Cellular Effects
The effects of Butyl[(pyrimidin-5-yl)methyl]amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the PI3K/AKT signaling pathway, which is essential for cell survival and proliferation . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, Butyl[(pyrimidin-5-yl)methyl]amine affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle and apoptosis .
Molecular Mechanism
At the molecular level, Butyl[(pyrimidin-5-yl)methyl]amine exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to enzyme inhibition . This binding is facilitated by the pyrimidine moiety of the compound, which interacts with the catalytic residues of the enzyme. Additionally, Butyl[(pyrimidin-5-yl)methyl]amine can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions result in altered cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butyl[(pyrimidin-5-yl)methyl]amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Butyl[(pyrimidin-5-yl)methyl]amine can induce sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the potential of the compound for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of Butyl[(pyrimidin-5-yl)methyl]amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Butyl[(pyrimidin-5-yl)methyl]amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Butyl[(pyrimidin-5-yl)methyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolic pathways influence the bioavailability and efficacy of Butyl[(pyrimidin-5-yl)methyl]amine, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of Butyl[(pyrimidin-5-yl)methyl]amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic cation transporters (OCTs), which facilitate its cellular uptake . Once inside the cell, Butyl[(pyrimidin-5-yl)methyl]amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of Butyl[(pyrimidin-5-yl)methyl]amine is critical for its activity and function. The compound has been observed to localize predominantly in the nucleus, where it interacts with nuclear proteins and DNA . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct Butyl[(pyrimidin-5-yl)methyl]amine to the nucleus . The nuclear localization of the compound is essential for its role in modulating gene expression and DNA repair mechanisms.
属性
IUPAC Name |
N-(pyrimidin-5-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-3-4-10-5-9-6-11-8-12-7-9/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBFJIGOWJSXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


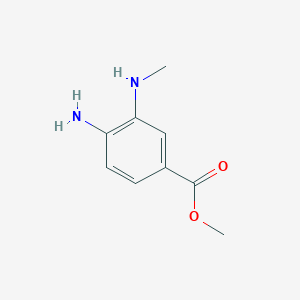
![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)
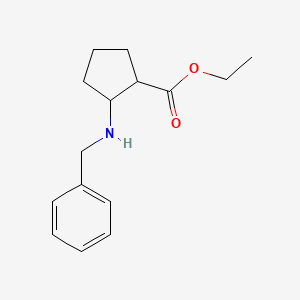


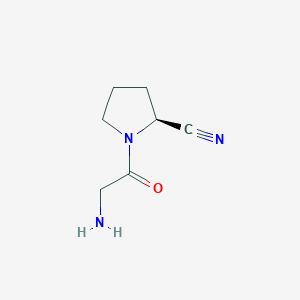
![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)
